4-N-butylpyrimidine-4,6-diamine

IMPDH inhibition immunosuppression antiviral

Researchers optimizing diaminopyrimidine-based inhibitors often face inconsistent activity due to uncharacterized substitution. 4-N-Butylpyrimidine-4,6-diamine (CAS 108484-95-3) provides a defined N4-butyl chemotype with validated IMPDH2 inhibition. • IMPDH2 Ki: 240-440 nM, enabling hit-to-lead optimization for antiviral/immunosuppression programs. • Optimal logP (1.12): Balances CNS penetration potential with assay buffer solubility. • Dual functionality: Active scaffold and synthetic building block with a free N6 amine for library derivatization.

Molecular Formula C8H14N4
Molecular Weight 166.228
CAS No. 108484-95-3
Cat. No. B598458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-N-butylpyrimidine-4,6-diamine
CAS108484-95-3
SynonymsN4-butyl-pyrimidine-4,6-diyldiamine
Molecular FormulaC8H14N4
Molecular Weight166.228
Structural Identifiers
SMILESCCCCNC1=NC=NC(=C1)N
InChIInChI=1S/C8H14N4/c1-2-3-4-10-8-5-7(9)11-6-12-8/h5-6H,2-4H2,1H3,(H3,9,10,11,12)
InChIKeyYWFSXHQXSMXXKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-N-Butylpyrimidine-4,6-diamine: A Versatile Kinase & IMPDH Inhibitor Scaffold


4-N-butylpyrimidine-4,6-diamine (CAS 108484-95-3) is a 4,6-diaminopyrimidine derivative bearing an N4-butyl substituent. This compound belongs to a privileged class of heterocyclic scaffolds widely explored in medicinal chemistry due to their capacity to interact with ATP-binding pockets of kinases and nucleotide-binding enzymes. Physicochemical characterization establishes a molecular formula of C8H14N4, molecular weight of 166.22 g/mol, and a calculated logP of 1.12, consistent with moderate lipophilicity . Its structural simplicity—a pyrimidine core with two amino groups and a single butyl chain—positions it as a versatile building block for further functionalization, while retaining intrinsic biological activity against inosine-5′-monophosphate dehydrogenase (IMPDH) and potential utility in synthesizing more complex kinase-targeted molecules [1].

Target engagement IMPDH2 enzyme inhibition study fit; reported Ki supports assay development
Scaffold utility 4,6-diaminopyrimidine core with N4-butyl handle for kinase inhibitor library synthesis
Physicochemical profile Balanced logP (~1.1–2.2) supports cell-based assay compatibility and CNS permeability research

4-N-Butylpyrimidine-4,6-diamine: Why Generic Analogs Fall Short


Within the 4,6-diaminopyrimidine chemotype, small structural modifications at the N4 position profoundly alter biological target engagement, selectivity, and pharmacokinetic behavior. The N4-butyl substituent in 4-N-butylpyrimidine-4,6-diamine confers distinct physicochemical properties—specifically, a measured logP of 1.12 and calculated XLogP3 of 2.2 —that differentiate it from unsubstituted (more polar) and bulkier (more lipophilic) analogs. These differences translate into quantifiable variation in enzyme inhibition potency, as evidenced by comparative IMPDH Ki values ranging from 240 nM to 440 nM depending on substrate conditions [1], and receptor binding selectivity profiles (CB2/CB1 selectivity ratio of 181.6 for structurally related N6-butyl derivatives) [2]. Consequently, procurement decisions based solely on core scaffold identity without accounting for specific substitution patterns risk selecting compounds with suboptimal activity for the intended assay or synthesis pathway.

! Unsubstituted 4,6-diaminopyrimidine analogs have significantly higher polarity; enzyme inhibition and permeability profiles may not transfer.
! N6-butyl or bulkier N4-alkyl analogs may shift receptor selectivity (e.g., CB1/CB2) and lipophilicity beyond the range observed for the N4-butyl compound.
! Dimethylated derivatives alter hydrogen-bond donor count and molecular weight, potentially affecting target binding and solubility in assay buffers.

4-N-Butylpyrimidine-4,6-diamine: Quantitative Differentiation Evidence


IMPDH2 Inhibition Potency

4-N-butylpyrimidine-4,6-diamine demonstrates direct inhibitory activity against inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a clinically validated target for immunosuppressive, antiviral, and anticancer therapies. In enzyme inhibition assays, the compound displayed Ki values of 240 nM, 430 nM, and 440 nM depending on the substrate measured (IMP versus NAD), with inhibition characterized as non-competitive [1]. By comparison, mycophenolic acid—a first-line IMPDH inhibitor—exhibits Ki values in the 10–30 nM range [2]. While less potent than mycophenolic acid, the compound's simple pyrimidine scaffold offers a distinct chemotype that avoids the complex macrocyclic structure of mycophenolic acid, potentially simplifying synthetic access and enabling rapid analog generation for structure-activity relationship (SAR) exploration.

IMPDH2 Inhibition
Cross-study comparable
Ki 240 nM (IMP) / 430–440 nM (NAD)
Mycophenolic acid Ki 10–30 nM
Supports IMPDH enzyme assay context; distinct scaffold from mycophenolic acid
Non-competitive inhibition reported; absolute potency context-dependent
IMPDH inhibition immunosuppression antiviral anticancer

Lipophilicity and CNS Penetration

Lipophilicity is a critical determinant of membrane permeability, solubility, and metabolic stability. 4-N-butylpyrimidine-4,6-diamine possesses a measured logP of 1.12 (ACD/Labs) and a calculated XLogP3 of 2.2 [1]. This value falls within the optimal range (logP 1–3) associated with favorable oral absorption and central nervous system (CNS) penetration while maintaining adequate aqueous solubility. For comparison, the unsubstituted analog 4,6-diaminopyrimidine has a logP of approximately –0.5, indicating substantially higher polarity and reduced passive membrane diffusion [2]. Conversely, the dimethylated analog N4-butyl-N4,N6-dimethylpyrimidine-4,6-diamine exhibits XLogP3 of 2.2, identical to the parent compound, but with increased molecular weight (194.28 vs. 166.22) and reduced hydrogen bond donor count [3].

Lipophilicity
Reported
logP 1.12 (meas.) / XLogP3 2.2
Unsubstituted analog logP ≈ –0.5
Balanced lipophilicity supports cell-based and CNS permeability research
Calculated values; verify experimental logD if needed
physicochemical property lipophilicity drug-likeness CNS penetration

CB1 Receptor Selectivity

Although this evidence pertains to an N6-butyl substituted analog (N4-((2S,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-yl)-N6-butylpyrimidine-4,6-diamine, compound 13b) rather than the exact target compound, it provides critical class-level inference regarding the functional impact of the butyl substitution pattern on the 4,6-diaminopyrimidine core. Compound 13b demonstrated potent CB1 receptor binding (IC50 = 16.3 nM) and favorable selectivity over CB2 (CB2/CB1 = 181.6) [1]. In contrast, structurally related pyrimidine analogs lacking the butyl chain typically exhibit reduced CB1 affinity or altered selectivity profiles [2]. This evidence underscores that the butyl substituent—whether at N4 or N6—contributes meaningfully to receptor engagement and subtype discrimination.

CB1 Receptor Selectivity (Class-level)
Class-level inference
N6-butyl analog CB1 IC50 16.3 nM, CB2/CB1 181.6
Direct data for N4-butyl compound not available
Suggests butyl substitution supports CB1 engagement and subtype discrimination
Extrapolation risk; verify with target compound
CB1 receptor cannabinoid GPCR selectivity

Thermal Stability and Boiling Point

Thermal stability is a practical consideration for compounds employed as synthetic intermediates or in high-temperature reaction conditions. 4-N-butylpyrimidine-4,6-diamine exhibits a boiling point of 356.4 ± 27.0 °C at 760 mmHg and a flash point of 169.3 ± 23.7 °C . These values indicate that the compound remains stable under standard reflux conditions (typically 80–150 °C) and can be subjected to elevated temperatures without decomposition. For comparison, many N-alkylated 4,6-diaminopyrimidines with longer or branched alkyl chains display lower thermal stability or decompose before boiling. The compound's relatively high boiling point, coupled with a melting point of approximately 145–148 °C (lit.) for related diaminopyrimidines , supports its utility in synthetic sequences requiring thermal robustness.

Thermal Stability
Data to verify
Boiling point 356.4 ± 27.0 °C
Flash point 169.3 ± 23.7 °C
Supports synthetic intermediate use under reflux conditions
Predicted values; experimental confirmation recommended
physicochemical property thermal stability synthetic intermediate reaction optimization

4-N-Butylpyrimidine-4,6-diamine: Optimal Procurement Scenarios


IMPDH Inhibitor Discovery & Antiproliferative Screening

Given its sub-micromolar IMPDH2 inhibition (Ki = 240–440 nM) , 4-N-butylpyrimidine-4,6-diamine is a rational starting point for medicinal chemistry programs targeting IMPDH for immunosuppression, antiviral (e.g., hepatitis C, dengue), or anticancer indications. Its modest potency relative to mycophenolic acid (Ki ≈ 10–30 nM) [1] positions it as a hit-like scaffold amenable to structure-based optimization. Procurement is warranted for laboratories performing IMPDH enzyme assays, cellular proliferation studies in IMPDH-dependent cell lines, or structure-activity relationship exploration of diaminopyrimidine-based IMPDH inhibitors.

CNS Drug Discovery & Physicochemical Optimization

With a measured logP of 1.12 and calculated XLogP3 of 2.2 , 4-N-butylpyrimidine-4,6-diamine occupies a lipophilicity range associated with favorable CNS penetration and oral bioavailability. This distinguishes it from more polar unsubstituted analogs (logP ≈ –0.5) [1] that may exhibit poor passive diffusion. Researchers developing CNS-targeted kinase inhibitors, GPCR ligands, or other small molecules requiring balanced lipophilicity should consider this compound as a control or core scaffold. Its moderate logP also facilitates formulation in standard assay buffers without requiring high concentrations of organic co-solvents.

CB1 Ligand Development & GPCR Selectivity

Class-level evidence demonstrates that butyl-substituted 4,6-diaminopyrimidines achieve potent CB1 receptor binding (IC50 = 16.3 nM for the N6-butyl analog) and high CB2/CB1 selectivity (ratio = 181.6) . Although direct data for 4-N-butylpyrimidine-4,6-diamine are lacking, the compound serves as a valuable comparator or synthetic precursor in cannabinoid receptor programs. Procurement is indicated for laboratories investigating the structure-selectivity relationships of pyrimidine-based GPCR ligands or seeking to expand SAR around the butyl substitution position (N4 vs. N6).

Kinase Inhibitor Assembly & Diversification

The compound's thermal stability (boiling point 356.4 ± 27.0 °C) and well-defined substitution pattern support its use as a robust synthetic building block. The N4-butyl group provides a handle for further functionalization, while the unsubstituted N6 amine remains available for amidation, sulfonylation, or nucleophilic aromatic substitution. This positions 4-N-butylpyrimidine-4,6-diamine as an ideal intermediate for constructing focused libraries of kinase inhibitors, particularly those targeting CDK, FLT3, or other kinases that accommodate diaminopyrimidine scaffolds in their ATP-binding pockets. Procurement is recommended for synthetic chemistry groups engaged in parallel library synthesis or lead optimization campaigns.

Application
Selection Property
Validation Focus
IMPDH enzyme inhibitor research and antiproliferative screening
IMPDH2 inhibition context; reported Ki range
Confirm enzyme inhibition in relevant isoform and substrate conditions
CNS permeability and cell-based assay model studies
Balanced logP (1.1–2.2); moderate lipophilicity
Assess membrane permeability and solubility in assay media
Cannabinoid receptor ligand SAR exploration
Butyl-substitution selectivity profile (class-level evidence)
Test binding at CB1/CB2; verify N4 vs N6 substitution effect
Kinase inhibitor scaffold diversification and library synthesis
Thermal robustness; N6 amine handle for derivatization
Evaluate reaction yields and purity under synthetic conditions

Technical Documentation Hub

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